7-Fluoro-1,3-benzoxazol-2-amine
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Overview
Description
7-Fluoro-1,3-benzoxazol-2-amine: is a heterocyclic compound with the molecular formula C7H5FN2O and a molecular weight of 152.13 g/mol . It is characterized by the presence of a benzoxazole ring substituted with a fluorine atom at the 7th position and an amino group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated reagents. One common method includes the reaction of 2-aminophenol with 4-fluorobenzoyl chloride under basic conditions to form the intermediate, which is then cyclized to yield the desired benzoxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine and hydroxyl derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: 7-Fluoro-1,3-benzoxazol-2-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is investigated for its potential antimicrobial and antifungal properties. Studies have shown that benzoxazole derivatives exhibit significant activity against various bacterial and fungal strains .
Medicine: The compound is explored for its potential use in drug development, particularly as an antimicrobial agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 7-Fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 7th position enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity . This interaction can disrupt essential biological processes in microorganisms, contributing to its antimicrobial properties .
Comparison with Similar Compounds
2-Aminobenzoxazole: Lacks the fluorine substitution, resulting in different chemical and biological properties.
7-Chloro-1,3-benzoxazol-2-amine: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and interaction with biological targets.
7-Methyl-1,3-benzoxazol-2-amine: Substituted with a methyl group, leading to variations in its physical and chemical properties.
Uniqueness: The presence of the fluorine atom in 7-Fluoro-1,3-benzoxazol-2-amine imparts unique properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These characteristics enhance its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
7-fluoro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHCQEXONBXTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266987-58-9 |
Source
|
Record name | 7-fluoro-1,3-benzoxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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